molecular formula C15H23O5P B14386469 Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate CAS No. 89901-58-6

Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate

Cat. No.: B14386469
CAS No.: 89901-58-6
M. Wt: 314.31 g/mol
InChI Key: VBFSCWSBQGLOKK-UHFFFAOYSA-N
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Description

Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate is an organic compound characterized by the presence of a furan ring, a phosphonate group, and a conjugated ketone. This compound is notable for its unique structure, which imparts distinct chemical and biological properties. It is used in various fields, including organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate typically involves the reaction of furan derivatives with phosphonate reagents. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of the C-P bond under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Michaelis-Arbuzov reaction, which provides high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products. The use of continuous flow reactors and automated systems further enhances the production efficiency .

Mechanism of Action

The mechanism of action of diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate involves its interaction with various molecular targets. The furan ring and phosphonate group can interact with enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate is unique due to its combination of a furan ring, a conjugated ketone, and a phosphonate group. This structure imparts distinct reactivity and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

89901-58-6

Molecular Formula

C15H23O5P

Molecular Weight

314.31 g/mol

IUPAC Name

1-diethoxyphosphoryl-1-(furan-2-yl)-5-methylhex-4-en-3-one

InChI

InChI=1S/C15H23O5P/c1-5-19-21(17,20-6-2)15(14-8-7-9-18-14)11-13(16)10-12(3)4/h7-10,15H,5-6,11H2,1-4H3

InChI Key

VBFSCWSBQGLOKK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CC(=O)C=C(C)C)C1=CC=CO1)OCC

Origin of Product

United States

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